
7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptor is a member of the G protein-coupled receptor family, which is involved in various physiological processes, including inflammation, immune response, and neurotransmission. MRS2578 has been widely used in scientific research to investigate the role of P2Y6 receptor in different biological systems.
作用机制
7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione selectively blocks the P2Y6 receptor, which is activated by uridine diphosphate (UDP). P2Y6 receptor activation leads to the activation of various signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and activation of protein kinase C (PKC). 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione inhibits the activation of these pathways, leading to the inhibition of downstream cellular responses.
Biochemical and physiological effects:
7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione has been shown to have various biochemical and physiological effects, depending on the biological system being studied. Inhibition of P2Y6 receptor signaling by 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β and tumor necrosis factor-α. 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione has also been shown to reduce the proliferation and migration of cancer cells in vitro.
实验室实验的优点和局限性
7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione is a selective antagonist of the P2Y6 receptor, which makes it a valuable tool for investigating the role of this receptor in different biological systems. However, it is important to note that 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione may have off-target effects, and its use should be carefully controlled. Additionally, 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione may not be suitable for in vivo studies, as it may have poor bioavailability and may be rapidly metabolized in vivo.
未来方向
There are several future directions for the use of 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione in scientific research. For example, 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione could be used to investigate the role of P2Y6 receptor in other biological systems, such as the cardiovascular system and the gastrointestinal tract. Additionally, 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione could be used in combination with other drugs to investigate potential synergistic effects. Finally, the development of more potent and selective P2Y6 receptor antagonists could lead to the development of novel therapeutics for various diseases.
合成方法
7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione can be synthesized using a multi-step process, which involves the coupling of 2-methoxyethylamine and 4-methylphenylsulfanyl-3-methyluracil followed by the introduction of a carboxylic acid group through a reaction with chloroacetic acid. The resulting product is then treated with hydrochloric acid to obtain 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione in its free acid form.
科学研究应用
7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione has been used in various scientific studies to investigate the role of P2Y6 receptor in different biological systems. For example, 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Inhibition of P2Y6 receptor signaling by 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione has also been shown to reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis.
属性
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-10-4-6-11(7-5-10)24-16-17-13-12(20(16)8-9-23-3)14(21)18-15(22)19(13)2/h4-7H,8-9H2,1-3H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNCDVUZNKCXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=C(N2CCOC)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-7-(2-methoxyethyl)-3-methyl-8-[(4-methylphenyl)sulfanyl]-3,7-dihydro-2H-purin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

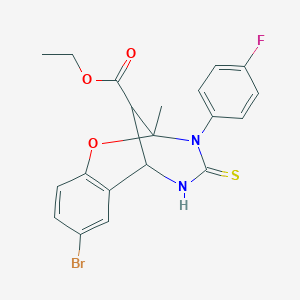
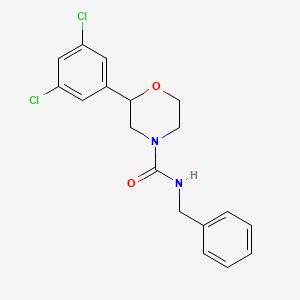
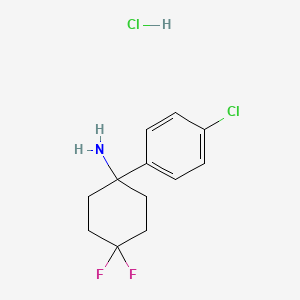
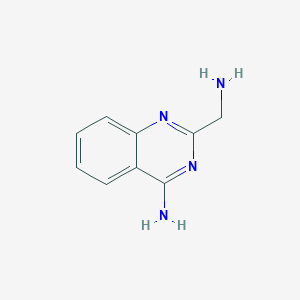

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide](/img/structure/B2805056.png)
![N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide](/img/no-structure.png)
![3-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2805061.png)
![2-Amino-4-(4-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2805063.png)
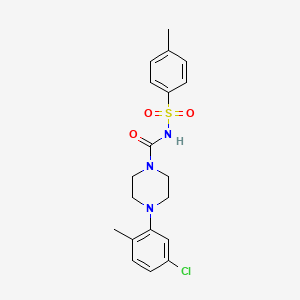

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2805070.png)

